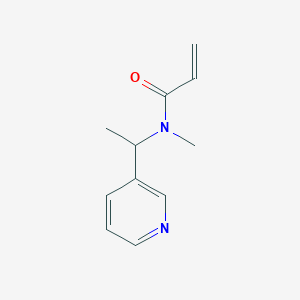
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the physiological and biochemical effects of mGluR5 inhibition.
Mécanisme D'action
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The inhibition of mGluR5 by N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide results in the modulation of glutamatergic neurotransmission, which plays a critical role in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of glutamatergic neurotransmission. However, one of the limitations of using N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the use of N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide in scientific research. One potential application is the development of novel therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of the role of mGluR5 in the regulation of appetite and energy metabolism. Additionally, the development of more potent and selective mGluR5 antagonists could lead to the identification of new therapeutic targets for various disorders.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide involves the reaction of 2-bromo-3-methylpyridine with 2-bromo-1-phenylethene, followed by N-methylation with methyl iodide. The resulting product is then purified by column chromatography to obtain pure N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of various disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-11(14)13(3)9(2)10-6-5-7-12-8-10/h4-9H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUITRGEILLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2850752.png)
![(2E)-2-(nitromethylidene)piperidin-3-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2850753.png)
![3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850754.png)
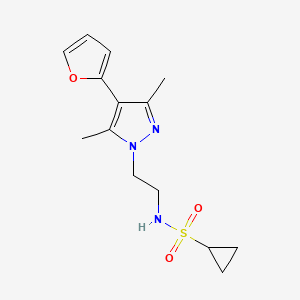

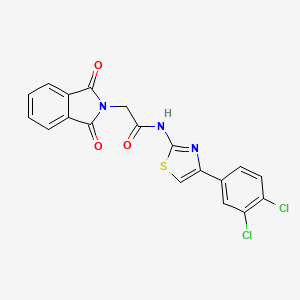
![(2E)-N-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2850759.png)
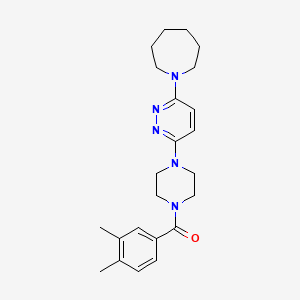

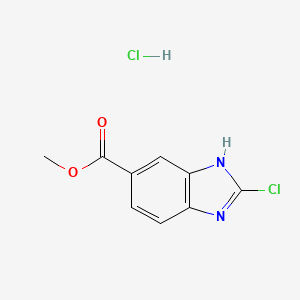
![N-[cyano(thiophen-3-yl)methyl]-4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B2850764.png)
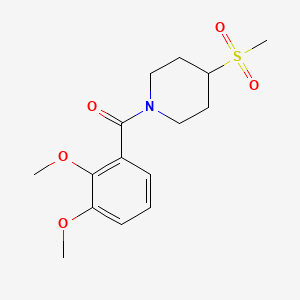
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2850767.png)
![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)